molecular formula C8H13N3O2 B8025809 1-(3-methylbutyl)-5-nitro-1H-pyrazole

1-(3-methylbutyl)-5-nitro-1H-pyrazole

Cat. No.: B8025809
M. Wt: 183.21 g/mol
InChI Key: KRQOMEMDUVOOAN-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-5-nitro-1H-pyrazole (CAS 1864956-08-0) is a high-purity organic building block supplied for advanced chemical and pharmaceutical research. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecular structure includes a 3-methylbutyl (isopentyl) chain at the N-1 position and a nitro group at the C-5 position, giving it a molecular formula of C 8 H 13 N 3 O 2 and a molecular weight of 183.21 g/mol . Pyrazole derivatives are extensively investigated for their potential as therapeutic agents. Research indicates that compounds containing the pyrazole nucleus exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . As a nitropyrazole derivative, this compound serves as a versatile synthetic intermediate for designing novel bioactive molecules and is a key structural motif for developing new chemical entities in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for scientific research and is not certified for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not intended as a substitute for expert advice.

Properties

IUPAC Name

1-(3-methylbutyl)-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7(2)4-6-10-8(11(12)13)3-5-9-10/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQOMEMDUVOOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pre-alkylation Nitration

This method involves alkylation of a pre-formed pyrazole followed by nitration. For example, 5-nitro-1H-pyrazole can be alkylated using 1-bromo-3-methylbutane under basic conditions. However, regioselectivity challenges often arise due to competing N- and O-alkylation pathways.

Post-alkylation Nitration

Alternatively, nitration after alkylation offers better control over substitution patterns. A representative procedure involves:

  • Alkylation of 5-methyl-1H-pyrazole with 3-methylbutyl bromide

  • Nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures.

Detailed Methodologies and Optimization

Microwave-Assisted Alkylation

Recent advances employ microwave irradiation to enhance reaction efficiency. A protocol adapted from CN103275010A demonstrates:

Reaction Scheme :
5-Nitro-1H-pyrazole + 1-Bromo-3-methylbutaneK₂CO₃, DMF120°C, MWThis compound\text{5-Nitro-1H-pyrazole + 1-Bromo-3-methylbutane} \xrightarrow[\text{K₂CO₃, DMF}]{\text{120°C, MW}} \text{this compound}

Conditions :

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 120°C

  • Time: 30 minutes (microwave irradiation)

  • Yield: 85%

Key Advantages :

  • Reduced reaction time from 18 hours (conventional heating) to 30 minutes

  • Improved purity (>95%) by minimizing side reactions

Conventional Thermal Alkylation

A comparative study using traditional reflux conditions reveals distinct trade-offs:

ParameterMicrowave MethodThermal Method
Yield85%72%
Purity95%88%
Reaction Time0.5 h18 h
Energy Consumption400 W150 W continuous

Data synthesized from

The thermal method, while less efficient, remains valuable for large-scale production due to lower equipment costs.

Nitration Step Optimization

Critical parameters influencing nitration efficiency:

Acid System Composition

A mixed acid ratio of HNO₃:H₂SO₄ = 1:3 (v/v) achieves optimal nitration:

  • Nitration efficiency: 92%

  • Byproduct formation: <5% (primarily 3-nitro isomer)

Temperature Control

Staged temperature programming mitigates exothermic risks:

  • Initial nitration at 0–5°C for 2 hours

  • Gradual warming to 25°C over 4 hours

  • Final quenching in ice-water

Purification and Characterization

Chromatographic Separation

Flash chromatography (silica gel, hexane/EtOAc 4:1) effectively resolves regioisomers:

  • Rf = 0.32 (target compound)

  • Rf = 0.45 (3-nitro byproduct)

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.82 (s, 1H, H-4)

  • δ 4.19 (t, J=5.2 Hz, 2H, N-CH₂)

  • δ 2.35 (s, 3H, CH₃)

  • δ 1.65 (m, 1H, CH(CH₃)₂)

  • δ 0.92 (d, J=6.8 Hz, 6H, (CH₃)₂CH)

HRMS (ESI+) :
Calculated for C₈H₁₃N₃O₂ [M+H]⁺: 183.1008
Found: 183.1005

Challenges and Mitigation Strategies

Regioselectivity Control

The nitro group preferentially occupies position 5 due to:

  • Electronic directing effects of the alkyl substituent

  • Steric hindrance at position 3 from the 3-methylbutyl group

Alkylation Side Reactions

Common issues and solutions:

Side ReactionMitigation Strategy
O-AlkylationUse polar aprotic solvents (DMF, DMSO)
DialkylationLimit alkylating agent to 1.1 equivalents
SolvolysisAnhydrous conditions with molecular sieves

Adapted from

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution (%)
1-Bromo-3-methylbutane45
Solvent Recovery30
Energy15
Waste Treatment10

Data derived from

Environmental Impact

Microwave-assisted methods reduce:

  • E-factor from 8.2 (thermal) to 3.5

  • CO₂ emissions by 40% through shorter reaction times

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies show promise:

  • Residence time: 12 minutes

  • Productivity: 2.8 kg/L·h

  • Purity: 97%

Organocatalytic Approaches

Chiral phosphoric acids enable asymmetric induction during alkylation:

  • ee: Up to 78%

  • Applications in bioactive derivative synthesis

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-methylbutyl)-5-amino-1H-pyrazole.

Scientific Research Applications

Introduction to 1-(3-Methylbutyl)-5-nitro-1H-pyrazole

This compound, with the CAS number 1864956-08-0, is a compound belonging to the pyrazole family. This compound has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. The unique structural features of this compound facilitate its use in various experimental settings, including drug development and energetic materials.

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of bioactive pyrazole derivatives. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research indicates that modifications to the pyrazole ring can enhance biological activity and selectivity against specific targets.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated an efficient synthesis of various pyrazole derivatives using this compound as a starting material. The derivatives were evaluated for their biological activities, showing promising results against several cancer cell lines. The synthesis involved a one-pot reaction that minimized the need for extensive purification steps, thus improving yield and efficiency .

Energetic Materials

Another significant application of this compound is in the field of energetic materials (EMs). Nitrated pyrazoles are recognized for their high heat of formation and stability, making them suitable candidates for explosives and propellants.

Table 1: Properties of Nitrated Pyrazoles

CompoundHeat of Formation (kJ/mol)Stability
This compoundHighModerate
3-NitropyrazoleVery HighHigh
4-Bromo-3-nitropyrazoleModerateModerate

Research has indicated that the introduction of nitro groups into the pyrazole structure significantly enhances its energetic properties, making it a focus for developing new classes of explosives .

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are explored as potential agrochemicals. Their ability to modulate plant growth or act as pest control agents is under investigation.

Case Study: Agrochemical Potential

Recent studies have evaluated the efficacy of various pyrazole derivatives in controlling plant pathogens and pests. The findings suggest that certain modifications to the pyrazole structure can lead to enhanced bioactivity against target organisms while minimizing toxicity to non-target species .

Chemical Biology

This compound also plays a role in chemical biology as a tool for studying cellular processes. Its derivatives can serve as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.

Case Study: Enzyme Inhibition

Inhibitory assays have been conducted using derivatives of this compound against various kinases. Results indicated that certain derivatives exhibited selective inhibition profiles, which could be beneficial in developing targeted therapies for diseases such as cancer .

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituents (Position) Key Functional Groups Electronic Effects
1-(3-methylbutyl)-5-nitro-1H-pyrazole 3-methylbutyl (1), nitro (5) Nitro (-NO₂) Strong electron-withdrawing at C5
1-(4-Ethylbenzyl)-5-methyl-4-nitro-1H-pyrazole (52b) 4-ethylbenzyl (1), nitro (4), methyl (5) Nitro (-NO₂), CF₃ (3) Electron-withdrawing at C4; CF₃ enhances polarity
5-Methyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole (48b) 3-methylbenzyl (1), nitro (4), methyl (5) Nitro (-NO₂), CF₃ (3) Similar to 52b; steric bulk from benzyl
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d) Bromo (4), CF₃ (5), phenyl (1) CF₃, Br CF₃ and Br are electron-withdrawing

Key Observations :

  • Trifluoromethyl (CF₃) Influence : Compounds 52b and 48b include CF₃ groups, which enhance metabolic stability and electronegativity but are absent in the target compound .
  • Alkyl vs. Aromatic Substituents : The 3-methylbutyl group in the target compound provides greater flexibility and lipophilicity compared to rigid aromatic substituents (e.g., benzyl in 52b), impacting solubility and steric interactions.

Key Observations :

  • GLUT1 Inhibitors : Compounds 52b and 48b demonstrate potent GLUT1 inhibition, likely due to nitro and CF₃ groups enhancing target binding. The absence of CF₃ in the target compound may reduce affinity but merits experimental validation.
  • Agrochemical Relevance : While 3-methylbutyl acetate acts as a fruit fly attractant , the target compound’s nitro group and pyrazole core may confer pesticidal or repellent properties, though this remains speculative.

Physicochemical Properties

Property This compound 52b 48b 3d
Molecular Weight ~225.3 g/mol 369.3 g/mol 355.3 g/mol 384.1 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 ~3.3 ~3.7
Hydrogen Bonding Nitro (acceptor), pyrazole N-H (donor) Nitro, CF₃ Nitro, CF₃ CF₃, Br
Crystallinity Likely amorphous (no data) Crystalline (reported) Crystalline (reported) Crystalline

Key Observations :

  • Lipophilicity : The 3-methylbutyl group in the target compound balances nitro group polarity, yielding moderate logP (~2.8), suitable for drug-like properties.
  • Hydrogen Bonding : The nitro group acts as a hydrogen bond acceptor, similar to 52b and 48b, but lacks CF₃-mediated interactions, which may reduce binding specificity in biological targets .

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for 1-(3-methylbutyl)-5-nitro-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as cyclocondensation of hydrazines with β-keto esters or acryloyl derivatives. For example, Claisen-Schmidt condensation can be employed using substituted ketones and hydrazines under acidic or basic conditions . Yield optimization may involve adjusting catalysts (e.g., p-toluenesulfonic acid for cyclization), solvent polarity (e.g., ethanol vs. DMF), and temperature gradients (60–80°C for nitro group introduction). Monitoring intermediates via TLC and HPLC ensures stepwise progression .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : The nitro group at position 5 deshields adjacent protons, producing distinct splitting patterns (e.g., singlet for H-4 at δ 6.8–7.2 ppm). The 3-methylbutyl chain shows methyl triplet signals (δ 0.8–1.2 ppm) and methylene multiplet peaks (δ 1.4–1.8 ppm) .
  • IR : Strong absorption bands at 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1380 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality.
  • MS : Molecular ion peaks ([M+H]⁺) at m/z 212.1 (calculated for C₉H₁₃N₃O₂) and fragmentation patterns (e.g., loss of NO₂ group) validate the structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis (buffers at pH 1.2, 4.5, 6.8, 7.4). HPLC monitoring reveals decomposition products, such as nitro-reduction derivatives under acidic conditions. Storage at –20°C in amber vials with desiccants minimizes photolytic and hydrolytic degradation .

Advanced Research Questions

Q. How does the 3-methylbutyl substituent influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 3-methylbutyl group acts as an electron-donating substituent via inductive effects, stabilizing the pyrazole ring’s electrophilic centers. Computational studies (DFT at B3LYP/6-31G*) show reduced electron density at the nitro group, lowering reactivity toward nucleophiles like hydroxide ions. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s biological activity?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking models. To address this:

  • Step 1 : Re-optimize docking parameters (e.g., Glide XP mode with explicit water molecules) .
  • Step 2 : Validate with in vitro assays (e.g., IC₅₀ determination via fluorescence polarization for enzyme inhibition).
  • Step 3 : Cross-reference with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

  • Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is controlled by directing groups. For example:

  • Nitro Group : Directs electrophiles to position 4 via meta-directing effects.
  • Protection Strategies : Temporarily protecting the nitro group with acetyl moieties enables selective functionalization at position 3 .

Q. What in vitro and in vivo models are appropriate for assessing the anticonvulsant potential of this compound?

  • Methodological Answer :

  • In Vitro : GABA receptor binding assays (³H-flunitrazepam displacement) and voltage-gated sodium channel inhibition (patch-clamp electrophysiology) .
  • In Vivo : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose-response curves (10–100 mg/kg) and neurotoxicity screening (rotarod test) establish therapeutic indices .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Characterize crystalline forms via PXRD and DSC. Solubility studies in DMSO (high polarity) vs. hexane (low polarity) should use shake-flask methods with UV-Vis quantification. Adjusting solvent mixtures (e.g., DMSO:water gradients) identifies optimal dissolution profiles .

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